molecular formula C21H30N2O6 B3195121 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 886362-33-0

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B3195121
CAS RN: 886362-33-0
M. Wt: 406.5 g/mol
InChI Key: UBHLDUJTRRPSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is 406.21038668 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

C21H30N2O6\mathrm{C_{21}H_{30}N_2O_6}C21​H30​N2​O6​

and a molecular weight of approximately 406.48 g/mol .

Peptide Synthesis and Solid-Phase Peptide Chemistry

3-N-BOC-AMINO-3-(4’-CBZ)PIPERIDINE-PROPIONIC ACID: is commonly employed in peptide synthesis due to its role as a protected amino acid. Its tert-butoxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) groups serve as protective moieties for the amino and carboxylic acid functionalities, respectively. Researchers use it as a building block to create custom peptides with specific sequences for various biological studies, drug development, and protein engineering .

Drug Design and Medicinal Chemistry

The compound’s piperidine ring and carboxylic acid group make it an interesting candidate for drug design. Medicinal chemists explore modifications of this scaffold to develop novel pharmaceutical agents. Potential applications include targeting G protein-coupled receptors (GPCRs), ion channels, or enzymes involved in disease pathways .

Prodrug Design

The tert-butoxycarbonyl (BOC) group can be strategically removed in vivo to reveal the active compound. Researchers may use this property to design prodrugs that improve drug delivery, enhance solubility, or prolong drug release. By attaching the BOC-protected amino acid to a therapeutic agent, they can create prodrugs that are selectively activated at the target site .

Chemical Biology and Bioconjugation

Scientists utilize BOC-protected amino acids for bioconjugation and labeling experiments. By introducing specific functional groups onto the piperidine ring, they can attach fluorescent probes, affinity tags, or other molecules to study protein interactions, cellular localization, and enzyme activity .

Materials Science and Polymer Chemistry

The compound’s unique structure may find applications in materials science. Researchers can incorporate it into polymer chains to modify material properties, such as solubility, mechanical strength, or biocompatibility. Additionally, its carboxylic acid functionality allows for further chemical modifications .

Catalysis and Organic Synthesis

While less common, BOC-protected amino acids have been explored as ligands in catalytic reactions. Researchers investigate their potential in asymmetric synthesis, metal-catalyzed transformations, and other organic reactions .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(13-18(24)25)16-9-11-23(12-10-16)20(27)28-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHLDUJTRRPSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660879
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

886362-33-0
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

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